molecular formula C11H22N2O6Pt B13892000 2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum

Cat. No.: B13892000
M. Wt: 473.39 g/mol
InChI Key: OOMDVERDMZLRFX-UHFFFAOYSA-N
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Description

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is a complex organometallic compound that combines the properties of an amino alcohol, a dicarboxylic acid, and a platinum center

Chemical Reactions Analysis

Scientific Research Applications

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules, primarily through the platinum center. The platinum can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription[10][10]. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin[10][10].

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug[][10].

    Carboplatin: Another platinum-based drug with a different ligand structure[][10].

    Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects[][10].

Uniqueness

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is unique due to its combination of an amino alcohol and a dicarboxylic acid, which may enhance its solubility and reactivity compared to other platinum compounds[10][10]. This unique structure could potentially lead to new applications in drug development and materials science[10][10].

Properties

Molecular Formula

C11H22N2O6Pt

Molecular Weight

473.39 g/mol

IUPAC Name

2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum

InChI

InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2;

InChI Key

OOMDVERDMZLRFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt]

Origin of Product

United States

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